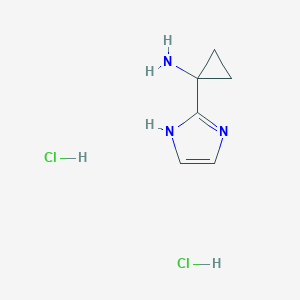

1-(1H-咪唑-2-基)环丙胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cyclopropane-based conformationally restricted analogues of histamine, including molecules similar to "1-(1H-Imidazol-2-yl)cyclopropan-1-amine dihydrochloride," involves the design of target compounds from versatile chiral cyclopropane units. These compounds, such as the potent H(3) receptor agonist (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, are synthesized through a series of reactions starting from chiral cyclopropane units with significant binding affinity and selectivity towards the histamine H(3) receptor, demonstrating the effectiveness of the cis-cyclopropane structure in conformational restriction (Kazuta et al., 2003).

Molecular Structure Analysis

The study of imidazolate-bridged tetranuclear copper(II) complexes, which share structural similarities with "1-(1H-Imidazol-2-yl)cyclopropan-1-amine dihydrochloride," involves detailed X-ray diffraction methods to determine the crystal structure. These analyses reveal how imidazolate acts as bridging ligands, providing insights into the molecular architecture and ligand interactions of such compounds (Chaudhuri et al., 1993).

Chemical Reactions and Properties

The synthesis and reactivity of "1-(1H-Imidazol-2-yl)cyclopropan-1-amine dihydrochloride" involve complex chemical reactions, such as the multi-component one-pot synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine derivatives through the Strecker reaction under controlled microwave heating, indicating a green and efficient method for creating structurally related imidazole derivatives with high yields (Sadek et al., 2018).

Physical Properties Analysis

The physical properties of molecules like "1-(1H-Imidazol-2-yl)cyclopropan-1-amine dihydrochloride" can be investigated through experimental techniques such as FT-IR, FT-Raman, and NMR spectroscopy. Studies on similar molecules have provided insights into their molecular structure, bond lengths, and vibrational spectra, elucidating the physical characteristics that influence their chemical behavior and interaction with biological targets (Aayisha et al., 2019).

Chemical Properties Analysis

The chemical properties of "1-(1H-Imidazol-2-yl)cyclopropan-1-amine dihydrochloride" and related compounds are characterized by their reactivity and potential biological activity. Research on 1H-imidazo[4,5-c]quinolin-4-amines as A3 adenosine receptor positive allosteric modulators showcases the methodological advances in understanding the chemical properties of imidazole derivatives, offering a pathway towards developing drugs with specific biological actions (Fallot et al., 2022).

科学研究应用

1. 组胺H3受体激动剂

包括“1-(1H-咪唑-2-基)环丙胺二盐酸盐”在内的基于环丙烷的构象限制类似物已被研究为组胺H3受体激动剂。这些化合物显示出对H3受体的显著结合亲和力,表明在调节组胺活性(Kazuta et al., 2003)方面具有潜在应用价值。

2. 抗炎和抗氧化剂

从1-(1H-咪唑-2-基)环丙胺二盐酸盐衍生的化合物已被评估其潜在的抗炎和抗氧化性能。对这些衍生物的研究表明其对环氧合酶-2酶具有有效性,并具有良好的DPPH清除活性(Shankar et al., 2017)。

3. 抗癌剂

已合成并评估了几种1-(1H-咪唑-2-基)环丙胺二盐酸盐的衍生物,用作潜在的抗癌剂。这些化合物已展示出对不同癌细胞系的有希望的活性(Nofal等,2014)。

4. 气体发生器中的能量材料

包括1-(1H-咪唑-2-基)环丙胺二盐酸盐的衍生物在内的咪唑基分子已被探索其在富氮气体发生器中的应用。已研究了这些化合物的物理化学性质,重点关注它们在能量生成中的潜在用途(Srinivas et al., 2014)。

5. 抗菌剂

已合成并评估了1-(1H-咪唑-2-基)环丙胺二盐酸盐的新颖衍生物,用作其抗菌活性。这些化合物显示出作为抗菌剂的潜力,扩大了该化学类的应用范围(Prasad, 2021)。

6. α-2-咪唑啉受体激动剂

类似于1-(1H-咪唑-2-基)环丙胺二盐酸盐的化合物,如4-氯-N-(4,5-二氢-1H-咪唑-2-基)-6-甲氧基-2-甲基嘧啶-5-胺,已被研究其作为α-2-咪唑啉受体激动剂的作用。它们在治疗高血压方面具有潜在应用(Aayisha et al., 2019)。

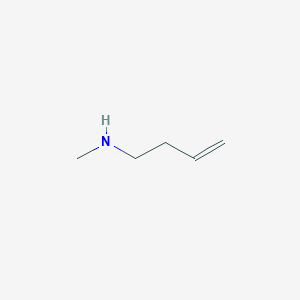

7. 含氮中心的离子液体

已合成1-(1H-咪唑-2-基)环丙胺二盐酸盐衍生物,用于制备具有氮中心的丙烯醇离子液体。这些液体表现出低玻璃转变温度和高电导率等有趣的性质,与各种工业应用相关(Shevchenko et al., 2017)。

安全和危害

作用机制

Target of Action

Mode of Action

It’s known that the primary amine group can act as a base and react with acids. The dihydrochloride salt suggests that the compound can be protonated by hydrochloric acid (HCl). The amine group can also act as a nucleophile and attack carbonyl groups in reactions like acylation.

Biochemical Pathways

Imidazole derivatives are known to play crucial roles in various biological processes.

Pharmacokinetics

The presence of the dihydrochloride salt indicates two hydrochloride (hcl) units associated with the molecule, likely due to the presence of a primary amine (nh2) group. This could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Imidazole derivatives are known to exhibit a range of biological activities.

Action Environment

The compound’s storage temperature is noted to be at room temperature , suggesting that it may be stable under normal environmental conditions.

属性

IUPAC Name |

1-(1H-imidazol-2-yl)cyclopropan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c7-6(1-2-6)5-8-3-4-9-5;;/h3-4H,1-2,7H2,(H,8,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXKNKMUAUFROM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=CN2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2193067-56-8 |

Source

|

| Record name | 1-(1H-imidazol-2-yl)cyclopropan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2493229.png)

![2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2493234.png)

![1-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2493242.png)

![4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2493244.png)

![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2493250.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2493251.png)